2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-23(20,12-4-3-7-16-8-12)18-9-11(10-18)21-15-17-13-5-1-2-6-14(13)22-15/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXZATUXDDTIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Strategy
The target compound features a benzo[d]thiazole core linked via an ether bond to an azetidine ring, which is further functionalized with a pyridin-3-ylsulfonyl group. Key synthetic challenges include:
- Construction of the benzo[d]thiazole scaffold.
- Introduction of the azetidine moiety with proper stereochemical control.
- Regioselective sulfonylation of the azetidine nitrogen using pyridin-3-ylsulfonyl chloride.
A retrosynthetic analysis suggests three primary disconnections:
- Benzo[d]thiazole formation from ortho-aminothiophenol derivatives.
- Azetidine ring construction via cyclization or ring-closing metathesis.
- Sulfonylation of the azetidine nitrogen with pyridin-3-ylsulfonyl chloride.
Synthesis of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents.
Cyclization with Carboxylic Acid Derivatives
A common method involves reacting 2-aminothiophenol with α-keto acids or acyl chlorides under acidic conditions. For example:
$$
\text{2-Aminothiophenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Benzo[d]thiazole-2-carbonyl chloride} \xrightarrow{\text{Hydrolysis}} \text{Benzo[d]thiazole-2-carboxylic acid}
$$
This intermediate is subsequently functionalized at the 2-position to introduce the ether-linked azetidine.
Transition Metal-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions enable direct functionalization of preformed benzo[d]thiazoles. For instance, Suzuki-Miyaura coupling has been employed to introduce aryl groups at specific positions, though this is less relevant for the target compound.
Azetidine Ring Formation
The azetidine moiety is introduced via nucleophilic substitution or ring-closing reactions.
Nucleophilic Substitution at C3 of Azetidine
3-Hydroxyazetidine serves as a key intermediate. Its synthesis often involves:
$$
\text{Epichlorohydrin} \xrightarrow{\text{NaN}3} \text{3-Azido-1-propanol} \xrightarrow{\text{H}2/\text{Pd}} \text{3-Amino-1-propanol} \xrightarrow{\text{Cyclization}} \text{Azetidin-3-ol}
$$
The hydroxyl group is then activated for displacement (e.g., as a mesylate or tosylate) to enable coupling with the benzo[d]thiazole oxygen.
Ring-Closing Metathesis (RCM)
For more complex azetidine derivatives, RCM using Grubbs catalysts offers stereochemical control:
$$
\text{CH}2=\text{CHCH}2\text{NHCO}_2\text{R} \xrightarrow{\text{Grubbs II}} \text{Azetidine-3-carbamate}
$$
This method is particularly useful for accessing enantiomerically pure intermediates.
Sulfonylation of the Azetidine Nitrogen
The final step involves introducing the pyridin-3-ylsulfonyl group via sulfonylation.
Sulfonyl Chloride Coupling
Pyridin-3-ylsulfonyl chloride reacts with the azetidine amine under basic conditions:
$$
\text{Azetidine} + \text{Pyridin-3-ylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} \text{2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole}
$$
Conditions :
- Solvent: Acetonitrile or dichloromethane.
- Base: Triethylamine or diisopropylethylamine.
- Temperature: 0–25°C to minimize side reactions.
Table 1. Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | CH₃CN | 25 | 78 |
| DIPEA | DCM | 0 → 25 | 85 |
| NaHCO₃ | THF/H₂O | 25 | 62 |
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Recent advances have enabled telescoped synthesis:
$$
\text{Benzo[d]thiazole} + \text{3-Hydroxyazetidine} \xrightarrow{\text{Mitsunobu}} \text{Ether intermediate} \xrightarrow{\text{Sulfonylation}} \text{Target compound}
$$
Advantages : Reduced purification steps and improved overall yield (up to 65% over two steps).
Solid-Phase Synthesis
Immobilization of the benzo[d]thiazole on Wang resin allows iterative functionalization:
Analytical Characterization
Critical characterization data for the target compound include:
Industrial-Scale Considerations
Continuous Flow Chemistry
Adoption of flow reactors improves heat transfer and mixing efficiency:
- Sulfonylation Step : Residence time ≈ 5 min at 50°C, yielding 92% conversion.
- Purification : In-line liquid-liquid extraction reduces downstream processing.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 12.5 kg/kg (batch) vs. 8.2 kg/kg (flow).
- E-Factor : 34.7 (traditional) vs. 21.5 (optimized).
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, and base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and related structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridin-3-ylsulfonyl group may enhance these properties, making it a candidate for further exploration in antimicrobial therapy.
Anticancer Potential
Thiazole derivatives are also recognized for their anticancer activities. Studies have shown that modifications to thiazole structures can lead to compounds with potent cytotoxic effects against cancer cell lines . The specific compound could be evaluated for its efficacy against various cancer models, potentially contributing to the development of new anticancer agents.
Anti-inflammatory Effects
Compounds similar to 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole have been reported to possess anti-inflammatory properties. The thiazole ring system is often associated with the modulation of inflammatory pathways, suggesting that this compound might offer therapeutic benefits in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent coupling with the benzo[d]thiazole moiety. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and screened for antimicrobial activity using standard methods such as the disc diffusion technique. The results indicated that certain derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, with some compounds showing higher efficacy than standard antibiotics .
Case Study 2: Anticancer Screening
In a study evaluating the anticancer properties of various thiazole derivatives, compounds were tested against several human cancer cell lines. Results demonstrated that specific modifications to the thiazole structure led to enhanced cytotoxicity, highlighting the potential for developing new cancer therapies based on similar compounds .
Mechanism of Action
The mechanism of action of 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved often include signal transduction pathways where the compound acts as an inhibitor or activator .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
Uniqueness
2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is unique due to its combination of a benzo[d]thiazole core with a pyridin-3-ylsulfonyl group and an azetidin-3-yloxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
The compound 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives, characterized by a thiazole ring fused with a benzene ring. The presence of a pyridinyl sulfonamide moiety enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | S. pneumoniae | 0.008 |
| S. epidermidis | 0.03 | |
| S. pyogenes | 0.06 |
The above table illustrates that derivatives containing the thiazole ring exhibit significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating potent activity against common pathogens .
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways.
Case Study:
A study evaluated the effects of a related thiazolidin compound on HeLa cells, revealing that it induced apoptosis via both extrinsic and intrinsic signaling pathways. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like irinotecan, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. For example, certain derivatives demonstrated IC50 values as low as 33 nM against E. coli DNA gyrase .
- Cellular Uptake : The lipophilicity imparted by substituents on the thiazole ring enhances cellular uptake, increasing the compound's efficacy against target cells.
- Apoptotic Pathways : The ability to activate apoptotic pathways in cancer cells is crucial for its anticancer activity, making it a candidate for further development in cancer therapies.
Q & A
Q. What experimental evidence supports the preference for triazole-thiazole hybrids over simpler analogs in biological studies?
- Answer : Comparative studies show that triazole-thiazole hybrids exhibit enhanced π-π stacking and hydrogen bonding with target proteins (e.g., acetylcholinesterase), as evidenced by molecular docking and IC₅₀ values in neuroprotective assays .
Methodological Recommendations
Q. Which computational tools are most effective for predicting the bioactivity of derivatives?
- Answer : Molecular docking (AutoDock Vina) and QSAR models validated against experimental IC₅₀ data can prioritize derivatives for synthesis. For example, fluorine substituents at C6 correlate with improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
